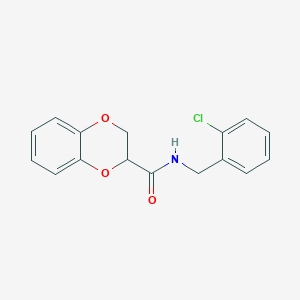
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDCAA, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. BDCAA is a member of the benzodioxine family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. One study found that this compound inhibits the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Another study showed that this compound activates the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce oxidative stress-induced neurotoxicity in brain cells. This compound has also been shown to reduce radiation-induced DNA damage in human lymphocytes. In addition, this compound has been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have diverse biological activities, making it a useful tool for studying various signaling pathways and disease mechanisms. However, this compound also has limitations as a research tool. Its mechanism of action is not fully understood, which limits its potential as a therapeutic agent. In addition, its effects on human cells and tissues are not well studied, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific therapeutic agents. Another direction is to study its effects on human cells and tissues, which could provide valuable information for clinical applications. Additionally, this compound could be used as a tool for studying various signaling pathways and disease mechanisms, which could lead to the development of new therapeutic agents.
Méthodes De Synthèse
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized using a multi-step process. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-chlorobenzylamine to yield this compound. The synthesis of this compound requires careful attention to reaction conditions and purification steps to ensure high yields and purity.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential as a therapeutic agent for various diseases. One study found that this compound has anti-tumor activity against human gastric cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that this compound has neuroprotective effects against oxidative stress-induced neurotoxicity in rat brain cells. This compound has also been studied for its potential as a radioprotective agent, as it has been shown to reduce radiation-induced DNA damage in human lymphocytes.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-12-6-2-1-5-11(12)9-18-16(19)15-10-20-13-7-3-4-8-14(13)21-15/h1-8,15H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLZOOIYFSTMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)
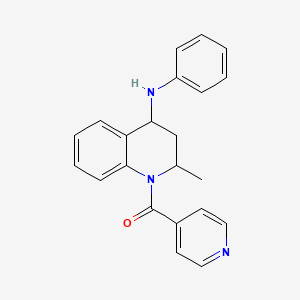

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
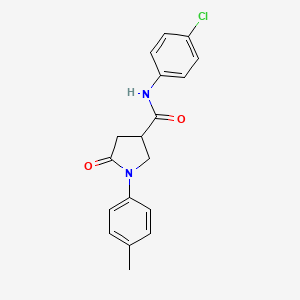
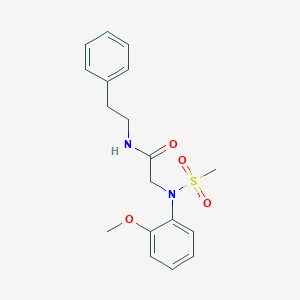
![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)
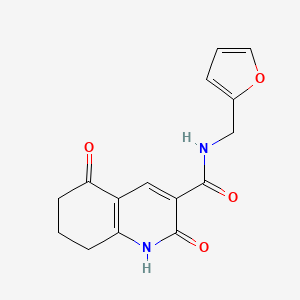
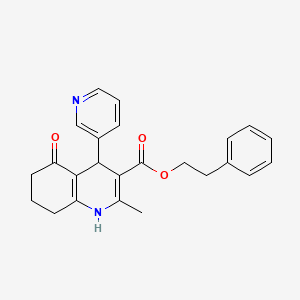
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
